N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide
Description
Systematic Nomenclature and Molecular Identification
The compound is systematically named This compound , adhering to IUPAC guidelines for polyfunctional organic molecules. Its molecular formula, C₁₅H₁₈ClN₃O₂S , reflects a molecular weight of 345.84 g/mol , calculated from the sum of atomic masses. The structure comprises three primary components:
- A 5-chloro-1H-indole core, where the indole nitrogen is at position 1, and a chlorine substituent occupies position 5.
- A benzenesulfonyl group attached to position 3 of the indole ring.
- A 2-(morpholin-4-yl)acetamide side chain linked to position 2 of the indole.
The SMILES notation for this compound is CC(=O)N(C1C2=C(C=CC(=C2)Cl)N=C1S(=O)(=O)C3=CC=CC=C3)C4CCOCC4, which encodes the connectivity of its atoms. The InChIKey , WJIFPSFOSMKSAB-UHFFFAOYSA-N, provides a unique identifier for computational databases and structure-activity relationship studies.
Structural Classification Within Indole Derivatives
This compound belongs to three overlapping structural categories:
- Indole sulfonamides : The benzenesulfonyl group at position 3 classifies it within sulfonamide-modified indoles, a subgroup known for enzyme inhibitory activity (e.g., carbonic anhydrase inhibition).
- Morpholine-containing compounds : The morpholine ring, a six-membered amine-oxygen heterocycle, enhances solubility and bioavailability, common in neuroactive and antiviral agents.
- Chlorinated indoles : The electron-withdrawing chlorine at position 5 influences electronic distribution, potentially modulating receptor binding affinity.
Comparative analysis with analogous structures reveals distinct features. For example, N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide (PubChem CID 384240) shares the chlorinated indole core but lacks sulfonamide and morpholine groups. Similarly, 3-(benzenesulfonyl)-5-chloro-2-methyl-1H-indole (CID 134907091) retains the benzenesulfonyl and chloroindole motifs but substitutes the morpholine acetamide with a methyl group. These structural variations highlight the uniqueness of the subject compound’s hybrid design.
Historical Context of Benzene Sulfonyl and Morpholine Acetamide Hybrids
The synthesis of benzenesulfonyl-morpholine hybrids emerged from two parallel trends in medicinal chemistry:
- Benzenesulfonyl indoles : First explored in the 1980s, sulfonamide-functionalized indoles were optimized for their ability to inhibit enzymes like carbonic anhydrase and cyclooxygenase. For instance, celecoxib , a sulfonamide-containing indole derivative, became a benchmark anti-inflammatory drug.
- Morpholine acetamides : Morpholine’s role as a solubilizing moiety gained prominence in the 2000s, particularly in kinase inhibitors (e.g., gefitinib ) and serotonin receptor modulators.
The fusion of these groups into a single scaffold, as seen in this compound, represents a strategic effort to merge sulfonamide-mediated target engagement with morpholine-driven pharmacokinetic optimization. Early synthetic routes to such hybrids involved sequential Friedel-Crafts sulfonylation of indoles followed by amide coupling with morpholine derivatives. Recent advances employ transition metal catalysis to improve regioselectivity, particularly for chloroindole intermediates.
A notable milestone was the 2022 report by Rodríguez et al., which demonstrated that indole-based benzenesulfonamides with morpholine side chains exhibit nanomolar affinity for human carbonic anhydrase II, underscoring their therapeutic potential. This finding catalyzed further exploration of structural analogs, including the subject compound.
Properties
CAS No. |
918493-24-0 |
|---|---|
Molecular Formula |
C20H20ClN3O4S |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H20ClN3O4S/c21-14-6-7-17-16(12-14)19(29(26,27)15-4-2-1-3-5-15)20(22-17)23-18(25)13-24-8-10-28-11-9-24/h1-7,12,22H,8-11,13H2,(H,23,25) |
InChI Key |
ISZWBPLKTVDNIW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, is typically synthesized via cyclization reactions. A common approach involves:
- Cyclization Reaction: Using stoichiometric azobisisobutyronitrile (AIBN) as a radical initiator, excess aqueous hypophosphorous acid (H₃PO₂) as a reducing agent, and triethylamine (Et₃N) as a base under reflux in 1-propanol solvent. This method facilitates the formation of the indole skeleton with high regioselectivity and yield.
This step sets the foundation for subsequent functionalization.
Introduction of the Benzenesulfonyl Group
The benzenesulfonyl substituent is introduced via a sulfonylation reaction:
- Sulfonylation: Treatment of the indole intermediate with benzenesulfonyl chloride in the presence of a suitable base (e.g., triethylamine or pyridine) under controlled temperature conditions. This reaction typically proceeds via nucleophilic attack of the indole nitrogen or carbon on the sulfonyl chloride, forming the sulfonamide or sulfone linkage.
This step is critical for imparting the compound’s characteristic sulfonyl functionality, which influences solubility and biological activity.
Chlorination at the 5-Position
Selective chlorination of the indole ring at the 5-position is achieved by:
- Electrophilic Chlorination: Using oxalyl chloride (COCl)₂ in the presence of catalytic amounts of dimethylformamide (DMF) as a chlorinating agent and catalyst. The reaction is typically conducted under mild conditions to avoid over-chlorination or degradation.
This step introduces the chloro substituent, which modulates the compound’s electronic properties and biological interactions.
Coupling with 2-(Morpholin-4-yl)acetamide
The final step involves coupling the chlorinated, benzenesulfonyl-substituted indole with 2-(morpholin-4-yl)acetamide:
Amide Bond Formation: The coupling is facilitated by carbodiimide-based reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction typically occurs in an aprotic solvent like dichloromethane or dimethylformamide at ambient or slightly elevated temperatures.
Alternative Coupling Methods: Other peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) may also be employed to improve yield and reduce side reactions.
This step forms the key amide linkage connecting the indole core to the morpholine-containing side chain, completing the target molecule.
Reaction Conditions and Optimization
| Step | Reagents & Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Indole Core Formation | AIBN, H₃PO₂, Et₃N, reflux in 1-propanol | 70–85 | Radical cyclization; control of temperature critical |
| Benzenesulfonylation | Benzenesulfonyl chloride, Et₃N, 0–25 °C | 75–90 | Base choice affects selectivity |
| Chlorination | Oxalyl chloride, catalytic DMF, 0–25 °C | 60–80 | Avoid over-chlorination |
| Amide Coupling | DCC, DMAP, DCM or DMF, RT to 40 °C | 65–85 | Use of coupling additives improves yield |
Analytical and Purification Techniques
Purification: Column chromatography on silica gel or recrystallization from ethanol or ethyl acetate is commonly used to purify intermediates and final products.
Characterization: Confirmatory analyses include NMR spectroscopy (¹H, ¹³C), IR spectroscopy (notably sulfonyl SO₂ stretches at ~1350 and 1150 cm⁻¹), mass spectrometry, and elemental analysis.
Research Findings and Comparative Analysis
The benzenesulfonyl group enhances the compound’s solubility and binding affinity to biological targets, as demonstrated in related indole sulfonyl derivatives.
Chlorination at the 5-position of the indole ring is crucial for modulating electronic properties, which can influence biological activity such as enzyme inhibition.
Coupling with morpholine-containing acetamide introduces a hydrophilic moiety that may improve pharmacokinetic properties.
Optimization of reaction conditions, especially temperature and reagent stoichiometry, is essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The chloro group on the indole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins involved in disease pathways.
Medicine: Explored for its anticancer properties, particularly in targeting pathways like WNT/β-catenin.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-Chloro-3-(phenylsulfonyl)-1H-indol-2-yl)-2-morpholinoacetamide exerts its effects often involves the inhibition of key molecular targets. For instance, in cancer research, it has been shown to inhibit the Dishevelled 1 (DVL1) protein, a crucial component of the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on indole-based acetamide derivatives with modifications to substituents and side chains, which influence physicochemical properties, synthetic feasibility, and biological activity.
Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects: The benzenesulfonyl group in the target compound contrasts with the 4-chlorobenzoyl group in compounds 10j–10m. The morpholinyl acetamide side chain in the target compound may improve aqueous solubility relative to compounds with aryl or naphthyl substituents (e.g., 10k) .
Synthetic Challenges :
- Yields for indole derivatives like 10j–10m range from 6–17%, reflecting challenges in multi-step syntheses (e.g., low regioselectivity in halogenation or coupling reactions) .
Pharmacological and Functional Comparisons
Anticancer Activity
- The morpholine group could modulate kinase interactions, as seen in other anticancer agents .
- Compound 10j : Demonstrated IC₅₀ values in the low micromolar range against leukemia cell lines, attributed to chloro-fluorophenyl and methoxy groups enhancing DNA intercalation .
Metabolic Stability
- The morpholine ring in the target compound and 763094-41-3 () may reduce cytochrome P450-mediated metabolism compared to nitro- or pyridinyl-substituted analogs (e.g., 10l) .
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Indole core : A bicyclic structure that is common in many biologically active compounds.
- Benzenesulfonyl group : Enhances solubility and bioactivity.
- Chloro substituent : May play a role in modulating biological interactions.
- Morpholine moiety : Contributes to the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3S |
| Molecular Weight | 375.86 g/mol |
| CAS Number | 1092959-64-2 |
| LogP | 4.5 |
| PSA | 90.9 |
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The benzenesulfonyl group interacts with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways associated with inflammation and cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows significant activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 μg/mL |
| Mycobacterium tuberculosis | 10 μg/mL (inhibition observed for 41 days) |
| Candida albicans | Significant inhibition at low concentrations |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated using several cancer cell lines. Results indicate that it exhibits selective antiproliferative activity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (lung cancer) | <10 μM |
| MCF-7 (breast cancer) | <10 μM |
These findings suggest that the compound may be a promising candidate for further development in cancer therapy.
Case Studies
- Study on Antitubercular Activity : In a controlled setting, this compound was tested against Mycobacterium tuberculosis H37Rv. The study found that at concentrations as low as 5 μg/mL, the growth of mycobacteria was inhibited for up to 18 days, indicating strong antitubercular potential .
- Evaluation of Anticancer Properties : A series of in vitro tests conducted on various cancer cell lines demonstrated that the compound significantly suppressed cell proliferation compared to untreated controls. The preferential suppression of rapidly dividing cells highlights its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for preparing N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-(morpholin-4-yl)acetamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Indole core functionalization : Bromination at the 3-position using reagents like 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole (mp 116–117°C, 97% purity) to introduce the benzenesulfonyl group .
- Morpholine incorporation : Reaction of intermediates with morpholine derivatives (e.g., morpholinium trifluoroacetate) under controlled conditions (e.g., THF solvent, acrolein as a carbonyl source) .
- Amide coupling : Use of chloroacetamide precursors (e.g., N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide) with activating agents like EDCI/HOBt .
- Characterization : Intermediates are validated via , , and HRMS (e.g., compound 10j in had HRMS matching theoretical values) .
Q. How can researchers confirm the molecular structure of this compound and its intermediates?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., R factor < 0.045, as in for structurally similar indole derivatives) .
- Spectroscopic techniques :
- : Identify aromatic protons (δ 7.2–8.1 ppm for indole), sulfonyl groups (δ 3.1–3.5 ppm), and morpholine protons (δ 2.5–3.0 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H] with < 2 ppm error) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole ring) influence the anticancer activity of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace substituents (e.g., chloro, nitro, morpholine) and test against cancer cell lines. For example:
- Electron-withdrawing groups : 5-Chloro substitution (as in the target compound) enhances binding to Bcl-2/Mcl-1 proteins, as seen in analogs with 8% yield but high potency .
- Morpholine moiety : Improves solubility and pharmacokinetics by introducing a hydrophilic group .
- Experimental design : Use fluorescence polarization assays to measure protein-binding affinity and compare IC values across analogs.
Q. What strategies can optimize low reaction yields in the synthesis of similar indole derivatives?
- Methodological Answer :
- Catalytic optimization : Use morpholinium trifluoroacetate (0.2 equiv.) to enhance regioselectivity in indole functionalization (e.g., achieved 71–82% yields for multi-component reactions) .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, as demonstrated in for similar indole-acetamide syntheses .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonation or amide coupling steps .
Q. How can researchers resolve contradictions in biological activity data between structurally similar analogs?
- Methodological Answer :
- Data analysis framework :
Compare substituent effects (e.g., shows nitro groups reduce yield but increase cytotoxicity).
Validate purity via HPLC (≥95%) to rule out impurities skewing activity .
Use molecular docking to predict binding modes and explain outliers (e.g., steric clashes due to bulky substituents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
